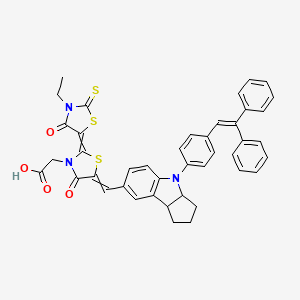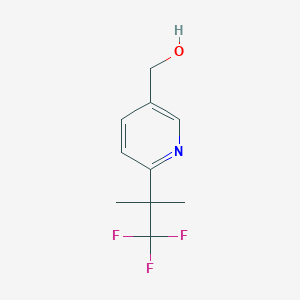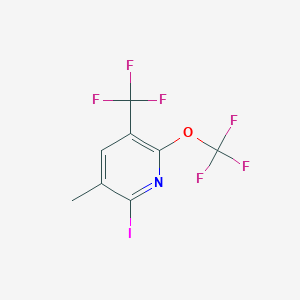
D149;Indoline dye D149
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D149 Dye involves multiple steps, starting with the preparation of the indoline core. The key steps include:
Formation of the indoline core: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the diphenylethenyl group: This step typically involves a Wittig reaction to introduce the diphenylethenyl moiety.
Formation of the thiazolidine ring: This is achieved through a condensation reaction with appropriate thiazolidine precursors.
Industrial Production Methods
Industrial production of D149 Dye follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature and pH.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
D149 Dye undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its performance in DSSCs.
Substitution: The dye can undergo substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can be used for further applications .
Wissenschaftliche Forschungsanwendungen
D149 Dye has a wide range of scientific research applications, including:
Chemistry: Used as a sensitizer in DSSCs to enhance light absorption and improve efficiency.
Biology: Investigated for its potential use in biological imaging due to its strong absorption and fluorescence properties.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Used in the development of organic photovoltaics and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of D149 Dye in DSSCs involves several key steps:
Light Absorption: The dye absorbs light, leading to the excitation of electrons.
Electron Injection: The excited electrons are injected into the conduction band of the semiconductor (e.g., TiO2).
Charge Transport: The electrons are transported through the semiconductor to the electrode, generating an electric current.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N719 Dye: A ruthenium-based dye commonly used in DSSCs.
D102 Dye: Another indoline dye with similar properties.
D131 Dye: Known for its high efficiency in DSSCs.
Uniqueness of D149 Dye
D149 Dye is unique due to its metal-free nature, high extinction coefficient, and excellent photoelectric conversion efficiency. Unlike ruthenium-based dyes, D149 Dye does not involve heavy metals, making it more environmentally friendly .
Eigenschaften
Molekularformel |
C42H35N3O4S3 |
|---|---|
Molekulargewicht |
741.9 g/mol |
IUPAC-Name |
2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47) |
InChI-Schlüssel |
OZFUEQNYOBIXTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)


![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)

![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)

![2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798950.png)
![N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B14798958.png)
![[(1R,6R,13S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B14798964.png)

![(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14798977.png)

